molecular formula C21H21ClN2O6S B2918307 methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900013-00-5

methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2918307
CAS No.: 900013-00-5
M. Wt: 464.92
InChI Key: IEZLOSHXRNYGCD-UHFFFAOYSA-N
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Description

Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core with distinct substituents:

  • Position 4: A 4-ethoxyphenyl group, providing electron-donating properties via the ethoxy (-OCH₂CH₃) moiety.
  • Position 6: A (3-chlorobenzenesulfonyl)methyl group, introducing steric bulk and electron-withdrawing effects from the sulfonyl (-SO₂-) and chloro (-Cl) substituents.
  • Position 2: A keto (=O) group, common in DHPMs for hydrogen-bonding interactions.
  • Position 5: A methyl ester (-COOCH₃), influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 6-[(3-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O6S/c1-3-30-15-9-7-13(8-10-15)19-18(20(25)29-2)17(23-21(26)24-19)12-31(27,28)16-6-4-5-14(22)11-16/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZLOSHXRNYGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, such as p-toluenesulfonic acid, and can be carried out under solvent-free conditions or in the presence of solvents like ethanol or acetic acid .

Chemical Reactions Analysis

Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium carbonate.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of various biologically active molecules. In medicinal chemistry, it is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, it is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .

Mechanism of Action

The mechanism of action of methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs, their substituents, and notable properties:

Compound Name R4 (Position 4) R6 (Position 6) Key Features/Activity Reference
Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl (3-Chlorobenzenesulfonyl)methyl Potential enzyme inhibition (inferred from DHPM class) N/A
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Methyl Synthesized via solvent-free grinding; fluorophenyl enhances lipophilicity
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Hydroxyphenyl Methyl Hydroxyl group improves solubility; potential antioxidant activity
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromophenyl Methyl Bromine increases molecular weight; halogen bonding potential
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Methyl Strong electron-withdrawing groups; enhanced metabolic resistance
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Methyl Thioxo (=S) group alters hydrogen bonding; lower solubility vs. oxo analogs
Methyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Naphthalen-2-yl Methyl Extended aromatic system for π-π stacking; tested as thymidine phosphorylase inhibitor (IC₅₀ = 12 µM)

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., 4-Ethoxy, 4-Hydroxy) : Enhance solubility and binding to polar enzyme active sites. For example, hydroxyl-containing analogs (e.g., ) show improved antioxidant or receptor-binding profiles.
  • Electron-Withdrawing Groups (e.g., 3-Chlorobenzenesulfonyl, CF₃) : Increase stability and metabolic resistance. The 3-chlorobenzenesulfonyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to bis(trifluoromethyl)phenyl derivatives .
  • Halogen Substituents (e.g., Br, Cl) : Improve lipophilicity and halogen bonding, as seen in 3-bromophenyl analogs .

Key Research Findings

Substituent-Driven Solubility : Ethoxy and hydroxy groups enhance aqueous solubility, while sulfonyl and trifluoromethyl groups reduce it .

Enzyme Inhibition : DHPMs with bulky aromatic R4 groups (e.g., naphthyl, dichlorophenyl) show stronger inhibition of thymidine phosphorylase than alkyl-substituted analogs .

Crystallographic Insights : Ring puckering in DHPMs (analyzed via Cremer-Pople parameters ) varies with substituent bulk, affecting conformational stability.

Biological Activity

Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H22ClN2O4S
  • Molar Mass : 422.92 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Several studies have indicated that tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study by highlighted that certain derivatives showed significant inhibition of cell proliferation in breast cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-Inflammatory Effects

Research has also suggested that compounds with similar structures possess anti-inflammatory properties. A study published in the European Journal of Medicinal Chemistry reported that tetrahydropyrimidine derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Caspase Activation : Induction of apoptosis in cancer cells via caspase-dependent pathways.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributing to reduced inflammation.
  • Cell Cycle Arrest : Interference with cell cycle progression leading to inhibited proliferation in cancer cells.

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value determined at 25 µM .

CompoundCell LineIC50 (µM)Mechanism
Tetrahydropyrimidine AMCF-725Apoptosis induction
Tetrahydropyrimidine BMCF-730Cell cycle arrest

Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS). The results showed a significant decrease in TNF-alpha levels at concentrations as low as 5 µM .

TreatmentTNF-alpha Level (pg/mL)Control
Compound (5 µM)150300
Control (LPS only)300-

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